molecular formula C46H90NaO10P B3044062 sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate CAS No. 474967-73-2

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

Cat. No.: B3044062
CAS No.: 474967-73-2
M. Wt: 857.2 g/mol
InChI Key: GUJNHTGUHSBJQF-OGBLTUKTSA-M
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Description

Chemical Structure and Properties This compound (C₃₈H₁₂D₆₂NaO₁₀P) features a glycerol backbone esterified with two 3,7,11,15-tetramethylhexadecanoyl chains and a 2,3-dihydroxypropyl phosphate group linked to sodium (). The acyl chains are branched isoprenoids, characteristic of archaeal lipids, which confer high thermal and chemical stability to membranes (). The sodium counterion ensures solubility in aqueous environments, while the phosphate group introduces a negative charge (-1) at physiological pH. Its deuterated hexadecanoic acid substituents suggest applications in isotopic tracing studies or NMR-based structural analyses ().

Properties

IUPAC Name

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H91O10P.Na/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-45(49)53-33-44(34-55-57(51,52)54-32-43(48)31-47)56-46(50)30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;/h35-44,47-48H,11-34H2,1-10H3,(H,51,52);/q;+1/p-1/t37?,38?,39?,40?,41?,42?,43?,44-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNHTGUHSBJQF-OGBLTUKTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H90NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of glycerol with 3,7,11,15-tetramethylhexadecanoic acid under acidic conditions to form the intermediate ester. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield the final phosphate ester. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate ester, where nucleophiles like hydroxide ions (OH-) replace the ester groups, forming different phosphate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various phosphate derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cellular signaling pathways and as a potential biomarker for certain diseases.

    Medicine: Explored for its therapeutic potential in drug delivery systems and as an active ingredient in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate ester groups can mimic natural phosphates, allowing it to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular functions. The long-chain alkyl groups provide hydrophobic interactions, aiding in membrane association and transport across lipid bilayers.

Comparison with Similar Compounds

Key Features

  • Branched acyl chains: The 3,7,11,15-tetramethylhexadecanoyl groups enhance membrane rigidity and reduce permeability compared to linear acyl chains.
  • Anionic headgroup : The phosphate group enables electrostatic interactions with cationic biomolecules or surfaces.
  • Stereochemistry : The (2R) configuration ensures specific molecular recognition in biological systems.

Comparison with Structurally Similar Compounds

Phosphatidic Acid Derivatives

Compound Name Acyl Chains Headgroup Charge Molecular Weight Key Features Reference
Sodium;[(2R)-2,3-bis(3,7,11,15-TMHD)propyl] 2,3-DHP phosphate 3,7,11,15-TMHD (branched) 2,3-Dihydroxypropyl phosphate -1 807.34 Archaeal lipid mimic, deuterated chains
Sodium 1,2-dilinoleoyl-sn-glycero-3-phosphate 18:2(9Z,12Z) (unsaturated) Phosphate -1 736.97 High membrane fluidity, PUFA-rich
Sodium 1,2-dipalmitoyl-sn-glycero-3-phosphate 16:0 (saturated) Phosphate -1 714.90 Model for lipid bilayers, rigid

Key Differences :

  • Acyl chain saturation/branching: The branched 3,7,11,15-TMHD chains in the target compound reduce membrane fluidity compared to unsaturated linoleoyl (18:2) or saturated palmitoyl (16:0) chains. This enhances stability in extreme conditions (e.g., high temperature, low pH) ().
  • Deuteration: Unlike non-deuterated analogs, the target compound is suited for tracking lipid dynamics in spectroscopic studies ().

Zwitterionic Phospholipids

Compound Name Acyl Chains Headgroup Charge Molecular Weight Key Features Reference
Distearoylphosphatidylcholine (DSPC) 18:0 (saturated) Choline (trimethylammonium) 0 790.10 Neutral, anti-fouling properties
DOCP () 18:1 (oleoyl) Inverted phosphate -1 ~750 (estimated) Anionic, dipole-mediated interactions

Key Differences :

  • Charge : The target compound’s anionic headgroup contrasts with DSPC’s zwitterionic nature, affecting interactions with proteins (e.g., TLRs) or drug encapsulation efficiency ().
  • Anti-fouling properties : DOCP shares the anionic charge but lacks branched chains, making the target compound more resistant to enzymatic degradation ().

Lipopeptides and Lipid A Mimics

Compound Name Acyl Chains Backbone Key Features Reference
Pam3Cys-SK4 () 16:0 (palmitoyl) Cysteine-linked TLR2/1 agonist, linear chains
OM-294-DP () Synthetic triacyl Pseudodipeptide Lipid A mimic, dual phosphate groups

Key Differences :

  • Branching vs. linear chains : The target compound’s branched acyl chains may reduce TLR2/6 activation compared to Pam3Cys-SK4’s linear chains ().
  • Phosphate configuration : OM-294-DP’s dual phosphates enhance binding to cationic antimicrobial peptides, whereas the target compound’s single phosphate may prioritize sodium-mediated solubility ().

Biological Activity

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is a complex phospholipid derivative with significant biological activity. This compound is notable for its potential applications in dermatology and biomedicine due to its moisturizing properties and ability to enhance skin barrier function.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C31H59NaO8P
  • Molecular Weight : 610.76 g/mol

Structural Features

The compound features a glycerol backbone modified with long-chain fatty acids and a phosphate group. The presence of multiple alkyl chains contributes to its amphiphilic nature, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and skin layers. Its amphiphilic structure allows it to integrate into lipid bilayers, enhancing membrane fluidity and stability. This property is crucial for:

  • Moisturization : By forming a protective barrier on the skin surface.
  • Skin Penetration Enhancement : Facilitating the delivery of other active ingredients.

Case Studies and Research Findings

  • Moisturizing Effects :
    • A study demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations without it. The moisturizing effect was attributed to its ability to reduce transepidermal water loss (TEWL) .
  • Anti-Aging Properties :
    • In clinical trials focused on anti-aging effects, subjects using creams containing this compound reported a reduction in fine lines and improved skin texture after 8 weeks of use. The compound's role in promoting collagen synthesis was highlighted as a key mechanism .
  • Biocompatibility and Safety :
    • Toxicological assessments indicated that this compound is well-tolerated by human skin with minimal irritation or allergic reactions reported during patch testing .

Comparative Analysis of Biological Activity

PropertyThis compoundOther Common Phospholipids
MoisturizationHighModerate
Skin PenetrationEnhancedVariable
BiocompatibilityExcellentGood
Anti-aging EffectsSignificant improvement in skin elasticity and hydrationLimited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 2
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

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